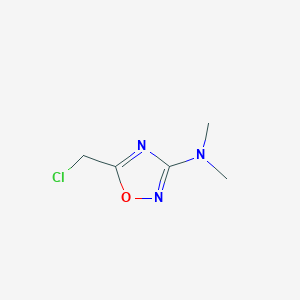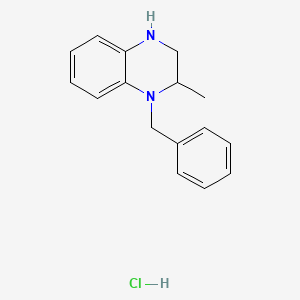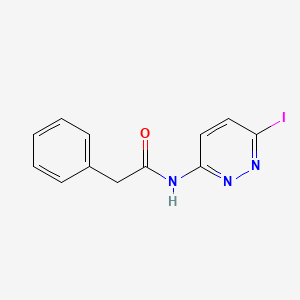
N-(6-iodopyridazin-3-yl)-2-phenylacetamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Calcium Channel Blocker for Epilepsy Treatment
N-(6-iodopyridazin-3-yl)-2-phenylacetamide derivatives have been explored for their potential as calcium channel blockers. One such derivative, ACT-709478, demonstrated promising results as a treatment for generalized epilepsies due to its ability to selectively block T-type calcium channels. This compound showed significant brain penetration and solubility, making it a viable candidate for clinical application (Bezençon et al., 2017).
Anticonvulsant Activity
Studies on omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, closely related to N-(6-iodopyridazin-3-yl)-2-phenylacetamide, have shown significant anticonvulsant activity. These derivatives, especially those with 2-isopropyl and 2,6-dimethyl substituents on the N-phenyl ring, were effective in the maximal electroshock test, indicating their potential in treating seizure disorders (Soyer et al., 2004).
PI3K/mTOR Dual Inhibition
N-(6-iodopyridazin-3-yl)-2-phenylacetamide derivatives have been investigated for their inhibitory effects on phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). These compounds have shown efficacy both in vitro and in vivo, with potential applications in targeting cancer pathways. The structural modifications of these derivatives were focused on improving metabolic stability while maintaining potency (Stec et al., 2011).
Antimicrobial Activity
N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, structurally similar to N-(6-iodopyridazin-3-yl)-2-phenylacetamide, have demonstrated potential antimicrobial activity. These compounds were synthesized and evaluated against various bacterial and fungal strains, showing promise as antimicrobial agents (Babu et al., 2015).
Antitumor Activity
N-(6-iodopyridazin-3-yl)-2-phenylacetamide and its analogs have been researched for their antitumor properties. Specifically, N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides, with close structural resemblance, have shown potent antiproliferative activity against various cancer cell lines. These compounds, particularly 6a, have exhibited capabilities to induce apoptosis and arrest cell cycle progression in cancer cells, indicating their potential as antitumor agents (Wu et al., 2017).
Propiedades
IUPAC Name |
N-(6-iodopyridazin-3-yl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10IN3O/c13-10-6-7-11(16-15-10)14-12(17)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWPGZKUMAWWLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-iodopyridazin-3-yl)-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



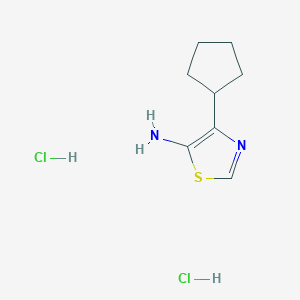
![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B1458295.png)

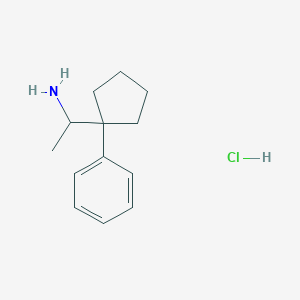
![5-(4-Methylbenzoyl)-3-thiatricyclo[5.2.1.0^{2,6}]deca-2(6),4-dien-4-amine](/img/structure/B1458299.png)
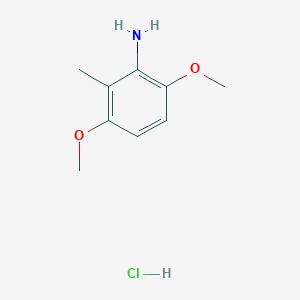
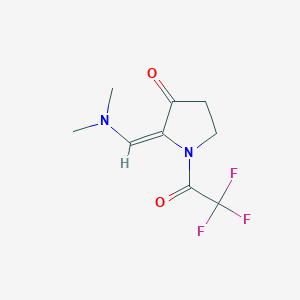
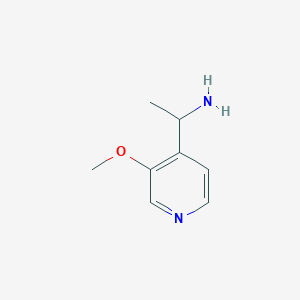
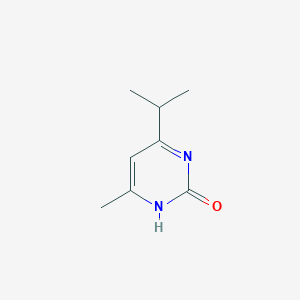
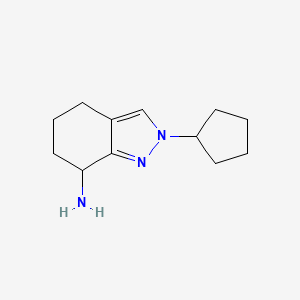
![2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1458309.png)
![N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide](/img/structure/B1458310.png)
